molecular formula C21H36NNaO18S B13835747 3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na

3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na

Cat. No.: B13835747
M. Wt: 645.6 g/mol
InChI Key: AHNUUNATYIQLDU-RTOJEFMLSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and sulfation. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated glycosylation techniques and advanced purification methods such as chromatography. The scalability of the synthesis process is crucial for its application in research and industry .

Chemical Reactions Analysis

Types of Reactions

3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups like amines or thiols .

Scientific Research Applications

3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na involves its interaction with specific molecular targets and pathways. It acts as a ligand for E- and P-selectins, which are involved in cell adhesion and signaling. This interaction can modulate immune responses and prevent tissue damage during ischemia-reperfusion injury .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na is unique due to its specific sulfation pattern and glycosidic linkages, which confer higher affinity for selectins compared to other similar compounds. This makes it particularly valuable in research focused on cell adhesion and immune modulation .

Properties

Molecular Formula

C21H36NNaO18S

Molecular Weight

645.6 g/mol

IUPAC Name

sodium;[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate

InChI

InChI=1S/C21H37NO18S.Na/c1-3-7-11(26)13(28)14(29)20(36-7)38-16-9(5-24)35-19(31)10(22-6(2)25)17(16)39-21-15(30)18(40-41(32,33)34)12(27)8(4-23)37-21;/h7-21,23-24,26-31H,3-5H2,1-2H3,(H,22,25)(H,32,33,34);/q;+1/p-1/t7-,8+,9+,10+,11+,12-,13+,14-,15+,16+,17+,18-,19?,20-,21-;/m0./s1

InChI Key

AHNUUNATYIQLDU-RTOJEFMLSA-M

Isomeric SMILES

CC[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)[O-])O)NC(=O)C)O)CO)O)O)O.[Na+]

Canonical SMILES

CCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)[O-])O)NC(=O)C)O)CO)O)O)O.[Na+]

Origin of Product

United States

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